4-Chloro-2-methylphenylboronic acid
CAS No.: 209919-30-2
Cat. No.: VC2442601
Molecular Formula: C7H8BClO2
Molecular Weight: 170.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 209919-30-2 |
|---|---|
| Molecular Formula | C7H8BClO2 |
| Molecular Weight | 170.4 g/mol |
| IUPAC Name | (4-chloro-2-methylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H8BClO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 |
| Standard InChI Key | SRXXSLUUAWHGBZ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1)Cl)C)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1)Cl)C)(O)O |
Introduction
Basic Information and Chemical Identity
4-Chloro-2-methylphenylboronic acid (CAS No. 209919-30-2) is an arylboronic acid with the molecular formula C7H8BClO2 and a molecular weight of 170.4 g/mol . This compound is also known by several synonyms, including 4-chloro-o-tolylboronic acid, 4-chloro-o-tolueneboronic acid, and 2-borono-5-chlorotoluene . The compound contains a boronic acid functional group (-B(OH)2) attached to a chlorinated methylphenyl ring, specifically at the position para to the chlorine atom and ortho to the methyl group.
The compound's structure can be represented by its IUPAC name, (4-chloro-2-methylphenyl)boronic acid, and its InChIKey SRXXSLUUAWHGBZ-UHFFFAOYSA-N . This specific arrangement of functional groups contributes to its unique reactivity profile and applications in synthetic chemistry.
Physical and Chemical Properties
4-Chloro-2-methylphenylboronic acid exhibits distinctive physical and chemical properties that make it valuable in various chemical processes. The compound typically appears as a white to almost white crystalline powder .
Physical Properties
The physical properties of 4-Chloro-2-methylphenylboronic acid are summarized in the following table:
Chemical Properties
The chemical properties of the compound include:
| Property | Value | Reference |
|---|---|---|
| Solubility | Soluble in methanol | |
| pKa | 8.47±0.58 (Predicted) | |
| Vapor Pressure | 0.000192 mmHg at 25°C |
The boronic acid functional group in this compound is particularly important, as it enables participation in various coupling reactions, especially Suzuki-Miyaura cross-coupling. This reactivity stems from the ability of the boron atom to form transient ate complexes and undergo transmetallation with transition metal catalysts .
Synthesis Methods
One documented method for the derivatization of 4-Chloro-2-methylphenylboronic acid involves the synthesis of its pinacol ester. According to reported procedures, this synthesis can be performed as follows:
4-Chloro-2-methylphenylboronic acid (5.0g, 29 mmol) is dissolved in 100 ml of diethyl ether in a round-bottom flask. Pinacol (3.43g, 29 mmol, 1 eq) is added, and the mixture is stirred until a clear solution is obtained. Subsequently, MgSO₄ (6.98g, 58 mmol, 2 eq) is added, and the solution is stirred at ambient temperature under a nitrogen atmosphere overnight. After 24 hours, MgSO₄ is filtered off, and the organic layer is collected. Removal of the solvent yields the pure product (7.2g, 97% yield) as a white powder .
The product can be characterized using various analytical techniques:
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RP-HPLC: Using HP 1100 HPLC chromatograph with a Waters 3.9 x 150 mm NovaPak HR C18 column
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¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 12H), 2.50 (s, 3H), 7.14 (m, 2H), 7.68 (d, 1H)
This high-yielding reaction demonstrates the compound's utility as a starting material for the preparation of more stable derivatives that retain the reactivity necessary for coupling reactions.
Applications in Organic Synthesis
4-Chloro-2-methylphenylboronic acid serves as a crucial reagent in organic synthesis, with its primary application being in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aromatic ring of the boronic acid and various aryl or vinyl halides.
The importance of this compound in synthesis stems from several key advantages:
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The boronic acid functional group enables selective reactivity under mild conditions
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The presence of the chlorine atom provides a handle for further functionalization
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The methyl group can influence reactivity and serve as a point for additional modifications
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The compound's thermal stability allows for reactions at elevated temperatures
These characteristics make 4-Chloro-2-methylphenylboronic acid particularly valuable in the synthesis of complex organic molecules with applications in pharmaceutical development, material science, and agrochemical research .
Applications in Pharmaceutical Research
In pharmaceutical research, 4-Chloro-2-methylphenylboronic acid is employed as a building block for the creation of compounds with potential therapeutic effects . The structural features it contributes—specifically the chlorinated methylphenyl moiety—can be found in various biologically active molecules.
The compound's utility in medicinal chemistry is enhanced by its ability to form stable complexes with biomolecules, making it valuable in the design of targeted drug delivery systems . The specific substitution pattern (4-chloro-2-methyl) provides a unique electronic and steric profile that can be exploited in structure-activity relationship studies.
Research applications in pharmaceutical development include:
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Synthesis of potential kinase inhibitors
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Development of anti-inflammatory agents
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Creation of novel antibacterial compounds
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Design of enzyme inhibitors
These applications leverage the compound's reactivity in cross-coupling reactions to rapidly generate diverse molecular libraries for biological screening and drug development .
Applications in Materials Science
In the field of materials science, 4-Chloro-2-methylphenylboronic acid contributes to the development of advanced materials with enhanced properties . The compound is utilized in the synthesis of polymers, nanomaterials, and functional organic materials with applications in electronics, sensing, and catalysis.
Specific applications include:
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Synthesis of conducting polymers
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Development of materials with unique optical properties
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Creation of polymer-based sensors
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Fabrication of organic electronic devices
The compound's boronic acid functionality allows for the incorporation of the chlorinated methylphenyl moiety into various material frameworks, imparting specific electronic and structural characteristics .
Precautionary Measures
Based on the hazard profile, the following precautionary statements apply to this compound:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Comparative Analysis with Related Compounds
4-Chloro-2-methylphenylboronic acid belongs to a family of substituted phenylboronic acids, each with unique properties and applications. A comparison with structurally related compounds provides insight into how specific substitution patterns influence physical properties and reactivity.
Comparison with Fluorinated Analog
The fluorinated analog, 4-Fluoro-2-methylphenylboronic acid (CAS: 139911-29-8), shares many structural features but differs in the halogen substituent.
| Manufacturer | Product Number | Package Size | Price (USD) | Reference |
|---|---|---|---|---|
| TCI Chemical | C2577 | 1g | $38 | |
| TCI Chemical | C2577 | 5g | $110 | |
| Alfa Aesar | B23688 | 1g | $96.9 | |
| Alfa Aesar | B23688 | 5g | $382 | |
| Alfa Aesar | B23688 | 25g | $1426 |
This pricing information indicates that the compound is moderately expensive, which is typical for specialized synthetic building blocks. The significant price difference between suppliers suggests that quality, purity, or supply chain factors may vary considerably.
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